Arimoclomol (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arimoclomol (maleate) is an experimental drug compound developed by CytRx Corporation, a biopharmaceutical company based in Los Angeles, California. Additionally, it is being investigated for the treatment of Niemann-Pick Disease Type C (NPC), a rare genetic disorder .
Preparation Methods
The synthesis of arimoclomol (maleate) involves regioselective and enantiospecific methods. One efficient chiral synthesis route starts from ®-(-)-glycidyl nosylate, ensuring complete retention of chiral integrity . The industrial production methods are not extensively detailed in the available literature, but the compound is prepared and stored under specific conditions to prevent inactivation .
Chemical Reactions Analysis
Arimoclomol (maleate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include organic solvents and catalysts.
Major Products: The primary products formed from these reactions are derivatives of arimoclomol, which are used for further pharmacological studies.
Scientific Research Applications
Arimoclomol (maleate) has a wide range of scientific research applications:
Chemistry: It is used to study molecular chaperones and their role in protein folding and aggregation.
Mechanism of Action
Arimoclomol (maleate) stimulates a natural cellular repair pathway by activating molecular chaperones. It uses a unique ‘molecular chaperone’ co-induction mechanism, believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This activation helps clear lipid build-up in cells, improving lysosomal function .
Comparison with Similar Compounds
Arimoclomol (maleate) is unique due to its specific mechanism of action and its potential to treat a broad range of diseases. Similar compounds include:
Bimoclomol: Another HSP co-inducer with similar properties but different molecular targets.
BRX-220: A related compound with similar therapeutic applications.
Arimoclomol stands out due to its investigational status and the promising results from clinical trials, making it a potential breakthrough in treating neurodegenerative and rare genetic disorders.
Properties
Molecular Formula |
C18H24ClN3O7 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1- |
InChI Key |
OHUSJUJCPWMZKR-VOMHRUSGSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.